(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid (2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18539557
InChI: InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8+/t5-,7-/m0/s1
SMILES:
Molecular Formula: C13H19N5O9S2
Molecular Weight: 453.5 g/mol

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid

CAS No.:

Cat. No.: VC18539557

Molecular Formula: C13H19N5O9S2

Molecular Weight: 453.5 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid -

Specification

Molecular Formula C13H19N5O9S2
Molecular Weight 453.5 g/mol
IUPAC Name (2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid
Standard InChI InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8+/t5-,7-/m0/s1
Standard InChI Key IBLNMEMSULYOOK-IYZXUIDESA-N
Isomeric SMILES C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O
Canonical SMILES CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₁₉N₅O₉S₂ and a molecular weight of 453.5 g/mol. Its IUPAC name, (2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid, reflects its stereospecific configuration and functional groups. Key structural elements include:

  • A 2-aminothiazole ring at position 4 of the thiazolyl group.

  • A (1-carboxy-1-methylethoxy)imino side chain with Z-configuration.

  • A sulfoamino (-NHSO₃H) group at the β-position of the butanoic acid backbone.

These features are critical for its potential interactions with biological targets, particularly enzymes or receptors sensitive to sulfonamide or thiazole-based ligands .

Stereochemical Considerations

The (2S,3S) configuration of the butanoic acid backbone and the (2Z) geometry of the imino group impose strict spatial constraints on the molecule. Computational modeling of similar compounds suggests that these stereochemical properties influence binding affinity to targets like kinase enzymes or bacterial penicillin-binding proteins .

Synthesis and Structural Analogues

Synthetic Pathways

While no published synthesis route exists for this specific compound, analogous 2-aminothiazole derivatives are typically synthesized via Hantzsch thiazole synthesis or Cook-Heilborn methods . For example, α-halo carbonyl compounds react with thioureas under acidic or basic conditions to form the thiazole core . The sulfoamino group may be introduced via sulfonation of a primary amine intermediate, while the carboxy-methylethoxy imino side chain could arise from condensation reactions with protected hydroxylamine derivatives .

Structural Analogues and Activity Trends

Modifications to the 2-aminothiazole scaffold significantly impact biological activity. For instance:

  • Dasatinib, a 2-aminothiazole-containing drug, inhibits Bcr-Abl and Src kinases via interactions with the thiazole nitrogen and adjacent hydrophobic groups .

  • Alpelisib derivatives with carboxyalkyl side chains exhibit PI3Kα inhibition, highlighting the role of carboxylate groups in target engagement .

These analogues suggest that the carboxy-methylethoxy and sulfoamino groups in the target compound may enhance solubility or enable ionic interactions with enzymatic active sites .

Research Findings and Hypothetical Mechanisms

In Silico Predictions

Molecular docking studies of analogous structures predict high affinity for:

  • Kinase domains: The thiazole nitrogen may coordinate with Mg²⁺ ions in ATP-binding pockets.

  • Sulfotransferases: The sulfoamino group could act as a sulfate donor or competitive inhibitor .

Physicochemical Properties

The compound’s logP (estimated at -1.2 via computational tools) indicates high hydrophilicity, likely due to the sulfoamino and carboxylate groups. This property may limit blood-brain barrier penetration but enhance renal excretion.

Applications and Future Directions

Drug Development

The compound’s structural complexity positions it as a candidate for:

  • Prodrug formulations: Esterification of the carboxylate could improve oral bioavailability.

  • Combination therapies: Synergy with existing anticancer or antimicrobial agents warrants exploration .

Chemical Biology

As a sulfonamide-thiazole hybrid, this compound could serve as a tool molecule for studying sulfotransferase or kinase signaling pathways in cellular models .

PropertyValue
Molecular FormulaC₁₃H₁₉N₅O₉S₂
Molecular Weight453.5 g/mol
IUPAC Name(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid
Key Functional Groups2-Aminothiazole, Sulfoamino, Carboxy-methylethoxy imino
Estimated logP-1.2
Structural AnaloguesBiological Activity
DasatinibBcr-Abl/Src kinase inhibition
AlpelisibPI3Kα inhibition
TH-39Apoptosis induction in leukemia

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